N-(4,6-dichloropyrimidin-5-yl)formamide
Overview
Description
N-(4,6-dichloropyrimidin-5-yl)formamide is a chemical compound that has been the subject of various studies due to its interesting chemical and physical properties. It is related to pyrimidine derivatives, which are known for their diverse applications in chemistry and biology.
Synthesis Analysis
Several methods have been developed for the synthesis of pyrimidine derivatives, including N-(4,6-dichloropyrimidin-5-yl)formamide. These methods often involve reactions with different aldehydes and amines, and the use of specific reagents like hydroxylamine hydrochloride. For example, the synthesis of N-[2-([1,2,4]oxadiazol-5-yl)cyclohepten-1-yl]formamide oximes was achieved through the fusion of amidines with hydroxylamine hydrochloride followed by a rearrangement reaction (Okuda et al., 2011).
Molecular Structure Analysis
The molecular structure of N-(4,6-dichloropyrimidin-5-yl)formamide derivatives has been characterized using techniques like FT-IR, 1H NMR, and LC–MS spectral studies. These studies reveal the planarity of the pyrimidine rings and the significant displacements of the ring-substituent atoms from this plane (Trilleras et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of N-(4,6-dichloropyrimidin-5-yl)formamide derivatives includes their ability to undergo various reactions like cyclization, rearrangement, and ring cleavage. These reactions often lead to the formation of new compounds with different properties. For instance, reactions with hydroxylamine hydrochloride can result in rearranged cyclization products via ring cleavage of the pyrimidine component (Okuda et al., 2012).
Physical Properties Analysis
The physical properties of N-(4,6-dichloropyrimidin-5-yl)formamide derivatives, such as melting points, solubility, and crystal structure, are crucial for their practical applications. The crystal structure of these compounds is often stabilized by intermolecular hydrogen bonding interactions (Zheng et al., 2018).
Scientific Research Applications
Synthesis of Novel Compounds :
- N-([1,2,4]Oxadiazol-5-yl)cyclohepten-1-yl formamide oximes were synthesized to explore their potential as platelet aggregation inhibitors (Okuda et al., 2011).
- Novel (E)-N′-(2-chloropyrimidin-4-yl)-N-(5-cyano-2-hydroxy-6-phenylpyrimidin-4-yl) formamidine derivatives were synthesized and evaluated for their antimicrobial activity (Mallikarjunaswamy et al., 2016).
Herbicidal and Antifungal Activities :
- N-[2-[(4,6-dimethoxypyrimidin-2-yl)(hydroxy) methyl] phenyl]substitued Formamide Derivatives showed no herbicidal activities at 150 g/hm² (Yuan-xiang, 2011).
- N-(4,6-Dichloropyrimidine-2-Yl)Benzamide exhibited antifungal activity and a protective effect on metolachlor injury in rice seedlings (Zheng et al., 2018).
Agricultural Applications :
- N-(4,6-Disubstituted pyrimidin-2-yl)-N′-(1-methyl-3-ethyl-4-chloropyrazol-5-yl)formyl(thio)urea compounds exhibited some herbicidal activity (Li, 2007).
Synthesis of Heterocyclic Compounds :
- Various reactions were performed to synthesize heterocyclic compounds such as N-[2-([1,2,4]oxadiazol-5-yl)[1]benzofuran-3-yl)formamide oximes, which were evaluated for their effects on pentosidine formation (Okuda et al., 2015).
Biological Activity Studies :
- 7-(1H-benzimidazol-2-yl)-5-(substituted phenyl) pyrido (2, 3-d) pyrimidin-4- amine derivatives were synthesized and evaluated for their antibacterial and antioxidant activities (Maheswaran et al., 2012).
- New N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine Derivatives were synthesized and tested for their antiviral activity against hepatitis B virus (El‐Sayed et al., 2009).
Nucleic Acids Synthesis and Degradation :
- Formamide, when heated in the presence of montmorillonites, facilitated the synthesis of several nucleic acid components, including purine, adenine, cytosine, and uracil (Saladino et al., 2004).
Future Directions
The future directions for “N-(4,6-dichloropyrimidin-5-yl)formamide” could involve exploring synthetic methods to produce this significant class of heterocyclic systems . Functionalized pyrimidines with amino and halogen groups become suitable precursors for a number of structural alterations in the synthesis of pyrimidine-based compounds .
properties
IUPAC Name |
N-(4,6-dichloropyrimidin-5-yl)formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O/c6-4-3(10-2-11)5(7)9-1-8-4/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INAVTYBULIFSLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)NC=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448774 | |
Record name | N-(4,6-dichloropyrimidin-5-yl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dichloropyrimidin-5-yl)formamide | |
CAS RN |
123240-66-4 | |
Record name | N-(4,6-dichloropyrimidin-5-yl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4,6-dichloropyrimidin-5-yl)formamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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